molecular formula C11H9N3O2 B13096277 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Cat. No.: B13096277
M. Wt: 215.21 g/mol
InChI Key: PNWHLBXXNXNLLT-UHFFFAOYSA-N
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Description

2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry, bioorganic chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves cyclative condensation reactions. One common method is the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This reaction is often carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve transition metal-catalyzed direct C−H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . This method is advantageous due to its simplicity and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-ethoxy-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C11H9N3O2/c1-2-16-10-8(7-12)11(15)14-6-4-3-5-9(14)13-10/h3-6H,2H2,1H3

InChI Key

PNWHLBXXNXNLLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)N2C=CC=CC2=N1)C#N

Origin of Product

United States

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